4-Chloropyridazine

Nucleophilic aromatic substitution Frontier molecular orbital theory Kinetic reactivity ranking

4-Chloropyridazine (CAS 17180-92-6) is a monohalogenated 1,2-diazine heterocycle with a chlorine substituent at the 4-position of the pyridazine ring. It is a colorless crystalline solid at ambient temperature (mp 176.5–177.5 °C) with moderate aqueous solubility (~54 g/L) and a predicted pKa of 1.58 ± 0.10, reflecting the electron-withdrawing character of the adjacent nitrogen atoms relative to chloropyridines.

Molecular Formula C4H3ClN2
Molecular Weight 114.53 g/mol
CAS No. 17180-92-6
Cat. No. B092835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridazine
CAS17180-92-6
Synonyms4-CHLOROPYRIDAZINE
Molecular FormulaC4H3ClN2
Molecular Weight114.53 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1Cl
InChIInChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H
InChIKeyVQRJGGJXFXWQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyridazine (CAS 17180-92-6) Procurement Guide: Structural Identity, Supply Profile, and Selection Rationale


4-Chloropyridazine (CAS 17180-92-6) is a monohalogenated 1,2-diazine heterocycle with a chlorine substituent at the 4-position of the pyridazine ring . It is a colorless crystalline solid at ambient temperature (mp 176.5–177.5 °C) with moderate aqueous solubility (~54 g/L) and a predicted pKa of 1.58 ± 0.10, reflecting the electron-withdrawing character of the adjacent nitrogen atoms relative to chloropyridines . Its primary utility lies as a synthetic intermediate for palladium- or nickel-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and the construction of pharmaceutical and agrochemical candidates [1][2]. The 4-chloro substitution pattern offers a reactivity profile that is differentiated from 3-chloropyridazine, 4-bromopyridazine, and other diazine electrophiles in both rate and chemoselectivity, making it a strategic building block for library synthesis and route optimization .

Why 4-Chloropyridazine Cannot Be Casually Replaced by 3-Chloropyridazine or 4-Bromopyridazine: A Reactivity-Driven Justification


The interchangeability of chloropyridazine isomers or halogen analogs is fundamentally constrained by the divergent reactivity landscapes encoded by the position of the halogen relative to the two adjacent ring nitrogens. Experimental kinetic data establish that 4-chloropyridazine and 3-chloropyridazine exhibit nearly equivalent SNAr reactivity toward p-nitrophenoxide ion, yet this parity masks critical differences in frontier molecular orbital (FMO) topology and activation energies—the 4-isomer uniquely requires LUMO+1 correlation due to its small LUMO/LUMO+1 gap (~0.6 eV), in contrast to the 3-isomer [1]. Furthermore, in metal-catalyzed cross-couplings, the chlorine substituent at the 4-position avoids the oxidative addition inhibition observed for α-halo-N-heterocycles, a liability that renders 2-chloropyridine inert under Ni(dppf)-catalyzed Suzuki–Miyaura conditions where 4-chloropyridazine couples successfully [2]. Consequently, substituting 4-chloropyridazine with a positional isomer or a different halogen can lead to reaction failure, altered regioselectivity, or the need for complete catalyst re-optimization, directly impacting synthetic throughput and cost in discovery and scale-up settings.

Quantitative Differentiation Evidence for 4-Chloropyridazine vs. 3-Chloropyridazine, 4-Bromopyridazine, and 2-Chloropyrimidine


SNAr Reactivity Parity with 3-Chloropyridazine Masked by a Unique LUMO/LUMO+1 Gap of ~0.6 eV

In kinetic competition experiments with p-nitrophenoxide ion in methanol, 4-chloropyridazine and 3-chloropyridazine exhibit experimentally indistinguishable SNAr reactivity (4-chloropyridazine ≈ 3-chloropyridazine in the reactivity order) [1]. However, computational FMO analysis reveals that 4-chloropyridazine is unique among seven chlorodiazines and chloropyridines: its LUMO and LUMO+1 possess a small energy gap of ~0.6 eV and both have lobes slightly off-center on the C–Cl carbon, whereas 3-chloropyridazine has negligible LUMO lobe at C–Cl and relies solely on LUMO+1 for nucleophilic attack . This dual-orbital character means that the 4-isomer's reactivity cannot be predicted by simple LUMO-energy correlations that succeed for the 3-isomer; activation energy calculations for bromide substitution confirm that the 4-chloropyridazine transition state (E4-TS4) is higher than the 3-chloropyridazine transition state (E3-TS3) by 1.99 kcal/mol, underscoring a mechanistic divergence hidden in the macroscopic rate data .

Nucleophilic aromatic substitution Frontier molecular orbital theory Kinetic reactivity ranking

Successful Ni(dppf)-Catalyzed Suzuki–Miyaura Coupling vs. Inertness of α-Halo-N-Heterocycles Such as 2-Chloropyridine

A Ni(dppf) catalyst system (5 mol% Ni(COD)₂, 5 mol% dppf, K₃PO₄, THF, 80 °C) successfully achieves Suzuki–Miyaura cross-coupling of 4-chloropyridazine with aryl boronic acids, whereas 2-chloropyridine and other α-halo-N-heterocycles are completely unreactive under identical conditions [1]. The mechanistic origin is differential oxidative addition: 4-chloropyridazine (and 3-chloropyridine) undergoes rapid oxidative addition to [Ni(COD)(dppf)], while α-halo-N-heterocycles form stable, catalytically inactive dimeric nickel species that arrest the catalytic cycle [1]. This binary pass/fail distinction is not predictable solely from C–X bond dissociation energies and constitutes a decisive criterion for selecting the halogen-substitution pattern when planning nickel-catalyzed library synthesis.

Nickel catalysis Suzuki–Miyaura cross-coupling Oxidative addition inhibition

Predicted pKa Difference of 0.59 Log Units vs. 3-Chloropyridazine: Implications for Salt Selection and Purification

4-Chloropyridazine has a predicted pKa of 1.58 ± 0.10, whereas 3-chloropyridazine has a predicted pKa of 0.99 ± 0.10, representing a ~0.59 log unit difference in basicity . Although both are weakly basic, the 4-isomer is approximately 3.9-fold more basic (on a linear scale), which can influence the choice of acid for salt formation, relative solubility of hydrochloride or other salts, and chromatographic retention behavior during purification. This difference is consistent with the electronic influence of the two adjacent nitrogen atoms on the pyridazine ring, which differentially polarize the C–Cl bond depending on the position of substitution.

Basicity pKa prediction Salt formation

4-Chloropyridazine as a Scaffold for PARP-1 Inhibitory Hybrids with IC₅₀ Values Comparable to Olaparib

A series of 4-chloropyridazinoxyphenyl conjugates (3a–h, 4a–e, and 5) designed via molecular hybridization were evaluated for growth inhibition across eleven cancer cell lines and for PARP-1 inhibitory activity [1]. The 4-chloropyridazinoxyphenyl-aromatic ketone hybrids (3a–h) displayed superior anticancer activity compared to the benzyloxyphenylethan-1-one (4a–e) and thiazolidine-2,4-dione (5) sub-series, with the most sensitive cell lines being HNO97, FaDu, and MDA-MB-468 [1]. In PARP-1 enzymatic assays, compounds 3c, 3d, and 3e demonstrated inhibitory potency comparable to the clinical PARP-1 inhibitor olaparib [1]. While this study did not directly compare 4-chloropyridazine with 3-chloropyridazine in the same hybrid context, it establishes that the 4-chloropyridazine scaffold is capable of delivering nanomolar PARP-1 inhibitory activity when elaborated, providing a benchmark for procurement decisions when the synthetic objective is a PARP-1-targeted library.

PARP-1 inhibition Anticancer hybrid molecules Apoptosis induction

Stoichiometric Halogen Exchange in 4-Chloropyridazin-3(2H)-ones: Differential Reactivity vs. 5-Chloro and 4,5-Dichloro Analogs

In a mechanistic study of chloropyridazin-3(2H)-ones with iodide, 4-chloro-, 5-chloro-, and 4,5-dichloropyridazin-3(2H)-ones were reacted with 57% HI or NaI in DMF to afford the corresponding iodopyridazin-3(2H)-ones via nucleophilic substitution followed by hydrodeiodination [1]. The product constitution was rigorously established by ¹H, ¹³C, and ¹⁵N NMR, and the mechanism was supported by DFT calculations on putative intermediates [1]. Although specific relative rate constants were not reported in the abstract, the study confirms that the 4-chloro substituent in the pyridazinone context is susceptible to clean halide exchange without competing ring degradation, a finding that differentiates it from certain 5-chloro analogs that may undergo alternative reaction manifolds.

Halogen exchange Nucleophilic substitution Pyridazinone synthesis

BASF Patented Process for 4-Amino-Pyridazines via 4-Chloropyridazine Intermediates: Industrial Validation of the Substitution Pattern

A recently granted BASF patent (US 12,024,477 B2, December 2024) discloses a process for preparing 4-amino-pyridazines and dichloropyridazine amine intermediates, explicitly positioning 4-chloropyridazine derivatives as key intermediates in the synthetic sequence [1]. The patent teaches that the 4-chloro substitution pattern on the pyridazine ring is essential for achieving the regioselectivity required in subsequent amination steps, with process conditions optimized for industrial-scale production. While the patent does not provide a side-by-side comparison with the 3-chloro isomer, the exclusive focus on the 4-substitution pattern by a major chemical manufacturer constitutes strong industrial validation that the 4-chloropyridazine scaffold offers a commercially viable route to aminopyridazine building blocks that may be less accessible or less selective from alternative isomers.

Process chemistry Amination Patent literature

Procurement-Relevant Application Scenarios for 4-Chloropyridazine (CAS 17180-92-6)


Nickel-Catalyzed Parallel Synthesis Libraries for Medicinal Chemistry

When planning a Suzuki–Miyaura library using cost-efficient nickel catalysts, 4-chloropyridazine is a competent electrophile under Ni(dppf) conditions, whereas 2-chloropyridine and other α-halo-N-heterocycles fail completely due to oxidative addition inhibition [1]. Procurement of 4-chloropyridazine (rather than 2-chloropyridine or α-chloroquinoline) ensures compatibility with a single, standardized nickel-catalyzed protocol across diverse boronic acid coupling partners, reducing catalyst screening burden and enabling higher throughput in hit-to-lead exploration [1].

PARP-1 Inhibitor Hit-to-Lead and Lead Optimization Programs

4-Chloropyridazine-derived hybrids (3a–h series) have demonstrated PARP-1 inhibitory potency comparable to the clinical inhibitor olaparib, along with apoptosis induction and DNA damage (γ-H2Ax) in cancer cell lines [2]. Medicinal chemistry teams targeting the PARP-1 active site should prioritize 4-chloropyridazine as the core scaffold over unvalidated chloropyridazine isomers, as the published structure–activity relationship data provide a starting point for further optimization and potentially shorten the hit-to-lead timeline [2].

Industrial-Scale Synthesis of 4-Amino-Pyridazine Building Blocks

Organizations requiring multi-kilogram quantities of aminopyridazine intermediates can leverage the BASF process patent (US 12,024,477 B2) that specifically employs 4-chloropyridazine derivatives as intermediates [3]. This patent provides validated reaction conditions, work-up procedures, and quality specifications that reduce process development time. Substituting 3-chloropyridazine in this process would introduce regiochemical ambiguity in the amination step and require de novo optimization, increasing scale-up risk and timeline [3].

Iodoarene Precursor Synthesis via Halogen Exchange for Radiolabeling or Orthogonal Coupling

The demonstrated clean conversion of 4-chloropyridazin-3(2H)-ones to iodopyridazin-3(2H)-ones using NaI or HI in DMF [4] supports the procurement of 4-chloropyridazine as a stable, shelf-ready precursor for on-demand iodoarene generation. This strategy is particularly relevant for medicinal chemistry groups requiring ¹²⁵I or ¹³¹I radiolabeled pyridazine probes for autoradiography or SPECT imaging, as well as for synthetic sequences where iodoarenes are required for subsequent Sonogashira, Heck, or Ullmann couplings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.